molecular formula C22H24N8O8 B11111542 N',N'''-(2,2'-(piperazine-1,4-diyl)bis(acetyl))bis(3-nitrobenzohydrazide)

N',N'''-(2,2'-(piperazine-1,4-diyl)bis(acetyl))bis(3-nitrobenzohydrazide)

Cat. No.: B11111542
M. Wt: 528.5 g/mol
InChI Key: OLMYBVVGXKYHBX-UHFFFAOYSA-N
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Description

N’-(3-NITROBENZOYL)-2-(4-{[N’-(3-NITROBENZOYL)HYDRAZINECARBONYL]METHYL}PIPERAZIN-1-YL)ACETOHYDRAZIDE is a complex organic compound characterized by the presence of multiple nitrobenzoyl groups and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(3-NITROBENZOYL)-2-(4-{[N’-(3-NITROBENZOYL)HYDRAZINECARBONYL]METHYL}PIPERAZIN-1-YL)ACETOHYDRAZIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is the reaction of 3-nitrobenzoyl chloride with hydrazine to form 3-nitrobenzoyl hydrazide. This intermediate is then reacted with piperazine and acetic anhydride under controlled conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency.

Chemical Reactions Analysis

Types of Reactions

N’-(3-NITROBENZOYL)-2-(4-{[N’-(3-NITROBENZOYL)HYDRAZINECARBONYL]METHYL}PIPERAZIN-1-YL)ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrobenzoyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Sodium hydroxide (NaOH) or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of nitrobenzoic acids.

    Reduction: Formation of corresponding amines.

    Substitution: Formation of substituted nitrobenzoyl derivatives.

Scientific Research Applications

N’-(3-NITROBENZOYL)-2-(4-{[N’-(3-NITROBENZOYL)HYDRAZINECARBONYL]METHYL}PIPERAZIN-1-YL)ACETOHYDRAZIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties, such as enhanced thermal stability or conductivity.

Mechanism of Action

The mechanism of action of N’-(3-NITROBENZOYL)-2-(4-{[N’-(3-NITROBENZOYL)HYDRAZINECARBONYL]METHYL}PIPERAZIN-1-YL)ACETOHYDRAZIDE involves its interaction with specific molecular targets. The nitrobenzoyl groups can interact with enzymes or receptors, potentially inhibiting their activity. The piperazine ring may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • 3-NITRO-N-[(3-NITROBENZOYL)AMINOMETHYL]BENZAMIDE
  • N-(4-nitrobenzoyl)-dl-serine
  • 3-nitro-N-{4-[({3-nitrobenzoyl}amino)methyl]benzyl}benzamide

Uniqueness

N’-(3-NITROBENZOYL)-2-(4-{[N’-(3-NITROBENZOYL)HYDRAZINECARBONYL]METHYL}PIPERAZIN-1-YL)ACETOHYDRAZIDE is unique due to its specific combination of functional groups and structural features. The presence of multiple nitrobenzoyl groups and a piperazine ring provides it with distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H24N8O8

Molecular Weight

528.5 g/mol

IUPAC Name

3-nitro-N'-[2-[4-[2-[2-(3-nitrobenzoyl)hydrazinyl]-2-oxoethyl]piperazin-1-yl]acetyl]benzohydrazide

InChI

InChI=1S/C22H24N8O8/c31-19(23-25-21(33)15-3-1-5-17(11-15)29(35)36)13-27-7-9-28(10-8-27)14-20(32)24-26-22(34)16-4-2-6-18(12-16)30(37)38/h1-6,11-12H,7-10,13-14H2,(H,23,31)(H,24,32)(H,25,33)(H,26,34)

InChI Key

OLMYBVVGXKYHBX-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NNC(=O)C2=CC(=CC=C2)[N+](=O)[O-])CC(=O)NNC(=O)C3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

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